molecular formula C21H22N4O5 B1384697 1,3-Bis[4-(3-oxomorpholino)phenyl]urea CAS No. 1855920-51-2

1,3-Bis[4-(3-oxomorpholino)phenyl]urea

Cat. No.: B1384697
CAS No.: 1855920-51-2
M. Wt: 410.4 g/mol
InChI Key: PIRNKUOJRHMNIQ-UHFFFAOYSA-N
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Description

1,3-Bis[4-(3-oxomorpholino)phenyl]urea is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two phenyl rings connected by a urea group, each phenyl ring being substituted with a 3-oxomorpholino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[4-(3-oxomorpholino)phenyl]urea typically involves the reaction of 4-(3-oxomorpholino)aniline with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis[4-(3-oxomorpholino)phenyl]urea can undergo various chemical reactions, including:

  • Oxidation: The phenyl rings can be oxidized to form quinones.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The 3-oxomorpholino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Substituted morpholino derivatives.

Scientific Research Applications

1,3-Bis[4-(3-oxomorpholino)phenyl]urea has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is employed in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1,3-Bis[4-(3-oxomorpholino)phenyl]urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Bis[4-(3-oxomorpholino)phenyl]urea is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • Rivaroxaban: A related compound used as an anticoagulant.

  • Other bis-urea derivatives: Compounds with similar bis-urea structures but different substituents.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,3-bis[4-(3-oxomorpholin-4-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c26-19-13-29-11-9-24(19)17-5-1-15(2-6-17)22-21(28)23-16-3-7-18(8-4-16)25-10-12-30-14-20(25)27/h1-8H,9-14H2,(H2,22,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRNKUOJRHMNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)N4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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